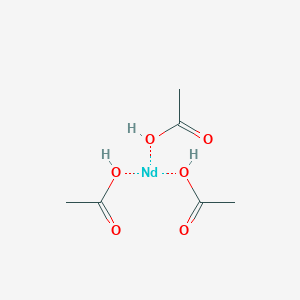
Neodymium acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neodymium acetate is an inorganic salt composed of a neodymium atom trication and three acetate groups as anions, where neodymium exhibits the +3 oxidation state . It has a chemical formula of Nd(CH₃COO)₃ and commonly occurs as a light purple powder . This compound is known for its solubility in water and its use in various scientific applications.
Vorbereitungsmethoden
Neodymium acetate can be synthesized through neutralization reactions involving neodymium oxide, neodymium hydroxide, or neodymium carbonate with acetic acid . The reactions are as follows:
- Neodymium oxide:
6CH3COOH+Nd2O3→2Nd(CH3COO)3+3H2O
- Neodymium hydroxide:
3CH3COOH+Nd(OH)3→Nd(CH3COO)3+3H2O
- Neodymium carbonate:
6CH3COOH+Nd2(CO3)3→2Nd(CH3COO)3+3H2O+3CO2↑
Analyse Chemischer Reaktionen
Neodymium acetate undergoes various chemical reactions, including:
Oxidation and Reduction: this compound can participate in redox reactions, although specific examples are less common.
Substitution: It can react with other compounds to form different neodymium salts, such as neodymium chloride when reacted with hydrochloric acid.
Complex Formation: This compound can form complexes with other ligands, enhancing its solubility and reactivity.
Wissenschaftliche Forschungsanwendungen
Neodymium acetate has several applications in scientific research:
Electron Microscopy: It is used as a non-toxic, non-radioactive contrast agent in electron microscopy, replacing uranyl acetate.
Material Science: It is used in the synthesis of neodymium-doped materials, such as neodymium-doped yttrium silicate nanophosphors.
Catalysis: This compound serves as a catalyst in various organic reactions.
Medical Imaging: It is explored as a contrast agent for X-ray phase-contrast tomography.
Wirkmechanismus
The mechanism of action of neodymium acetate in its applications involves its ability to bind to specific molecular targets. In electron microscopy, it binds to tissue sections, providing contrast by scattering electrons . In catalysis, it facilitates reactions by stabilizing transition states and intermediates .
Vergleich Mit ähnlichen Verbindungen
Neodymium acetate is compared with other neodymium compounds and lanthanide acetates:
Neodymium Chloride (NdCl₃): Similar in reactivity but used in different applications.
Neodymium Nitrate (Nd(NO₃)₃): More soluble in water and used in different synthesis processes.
Cerium Acetate (Ce(CH₃COO)₃): Another lanthanide acetate with similar properties but different catalytic activities.
This compound stands out due to its non-toxic nature and versatility in various scientific applications.
Eigenschaften
IUPAC Name |
acetic acid;neodymium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H4O2.Nd/c3*1-2(3)4;/h3*1H3,(H,3,4); |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVNSCEZLBLIJAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.[Nd] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12NdO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Hydrate: Light purple crystals; [Strem Chemicals MSDS] |
Source


|
| Record name | Neodymium(III) acetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21225 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














